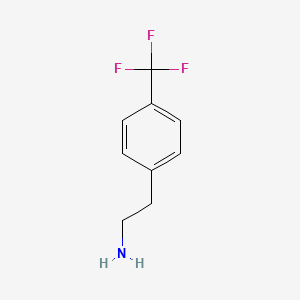

2-(4-Trifluoromethyl-phenyl)-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFOBPNVAAAACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365791 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-00-8 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Trifluoromethyl-phenyl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Pharmacological Properties of 2-(4-Trifluoromethyl-phenyl)-ethylamine

Abstract

2-(4-Trifluoromethyl-phenyl)-ethylamine, also known as 4-(Trifluoromethyl)phenethylamine, is a fluorinated phenethylamine analog of significant interest in medicinal chemistry and pharmacology. The incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring profoundly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic routes, spectroscopic characterization, pharmacological profile, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.[1]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and development.

1.1 Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-[4-(Trifluoromethyl)phenyl]ethanamine[1]

-

Common Synonyms: 4-(Trifluoromethyl)phenethylamine, 4-TFMFNE[1]

-

CAS Number: 775-00-8[1]

-

Molecular Formula: C₉H₁₀F₃N[1]

-

Molecular Weight: 189.18 g/mol [1]

1.2 Physicochemical Data

The properties of this compound are summarized in the table below. The trifluoromethyl group significantly increases lipophilicity (LogP) and alters electronic properties compared to unsubstituted phenethylamine, which can enhance its ability to cross the blood-brain barrier and modify its interaction with biological targets.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 210 °C (at 760 mmHg); 90 °C (at 10 mmHg) | [2] |

| Density | 1.186 g/cm³ | [2][3] |

| Flash Point | 86 °C | [2] |

| Refractive Index | 1.4620 to 1.4660 | [2][3] |

| Water Solubility | Slightly soluble | [2][3][4] |

| LogP (Predicted) | 2.01 | [5] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes. A common and efficient laboratory-scale method involves the reduction of a nitrile precursor, which provides high yields of the target primary amine.

2.1 Synthetic Pathway: Reduction of 4-(Trifluoromethyl)phenylacetonitrile

A prevalent synthetic strategy is the catalytic hydrogenation of 4-(Trifluoromethyl)phenylacetonitrile. This method is favored for its high efficiency and relatively clean conversion. The nitrile group is readily reduced to a primary amine in the presence of a suitable catalyst and a hydrogen source.

Diagram 1: General Synthesis and Verification Workflow

Caption: Workflow for synthesis and purification of the target compound.

2.2 Detailed Experimental Protocol

This protocol is an illustrative example based on established chemical principles for nitrile reduction.[2][4]

-

Reactor Setup: To a Parr hydrogenation reactor, add 4-(trifluoromethyl)phenylacetonitrile (e.g., 2.0 g, 10.8 mmol) dissolved in a methanol-ammonia solution (50 mL).[2][4]

-

Catalyst Addition: Carefully add Raney Nickel (approx. 400 mg) to the solution. Rationale: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitriles.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature overnight.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as 10% methanol in chloroform.[2][4] The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst.[2][4]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. This typically affords the target product, 2-(4-trifluoromethylphenyl)ethylamine, in high yield and purity.[2][4]

-

Characterization: Confirm the identity and purity of the product using Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful synthesis should yield a product with a purity of >98% and show the expected molecular ion peak in the mass spectrum (m/z = 190.0 for [M+H]⁺).[2][4]

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous structural confirmation of the synthesized molecule.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound readily protonates to give a characteristic [M+H]⁺ ion at m/z 190.0.[2][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The aromatic protons typically appear as two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The ethylamine sidechain protons will appear as two triplets further upfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the CF₃ carbon (a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons of the ethylamine chain.

-

¹⁹F NMR Spectroscopy: A single sharp peak around -63 ppm is characteristic of the CF₃ group in this chemical environment.[6]

Pharmacological Profile and Mechanism of Action

Substituted phenethylamines are a broad class of psychoactive compounds known to interact with monoamine neurotransmitter systems.[7] The presence of the CF₃ group on this compound suggests it likely functions as a central nervous system (CNS) stimulant.[7][8]

4.1 Presumed Mechanism of Action

Like its parent compound phenethylamine, 4-TFMFNE is expected to act as a monoamine releasing agent and/or reuptake inhibitor, primarily affecting dopamine (DA) and norepinephrine (NE).[8][9] The primary mechanism for many phenethylamines involves interaction with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[8][[“]]

-

TAAR1 Agonism: Activation of TAAR1 can modulate the activity of dopamine and norepinephrine transporters (DAT and NET), often leading to their reversal and promoting the efflux of neurotransmitters from the neuron into the synapse.[[“]][12]

-

VMAT2 Inhibition: Inhibition of VMAT2 disrupts the storage of monoamines in synaptic vesicles, increasing their cytosolic concentration and further promoting their release into the synapse.[8][12]

This dual action results in a significant increase in synaptic concentrations of dopamine and norepinephrine, leading to the stimulant effects commonly associated with this class of compounds.[9]

Diagram 2: Hypothesized Mechanism of Action at a Dopaminergic Synapse

Caption: 4-TFMFNE likely increases synaptic dopamine via TAAR1 and VMAT2.

4.2 Applications in Research

Due to its chemical properties and biological activity, this compound serves as a key intermediate and research tool in several areas:[1][13]

-

Pharmaceutical Development: It is a building block for synthesizing more complex molecules targeting neurological disorders.[1]

-

Neuropharmacology: Used as a reference compound to study the structure-activity relationships of phenethylamine-class stimulants.

-

Agrochemicals: The trifluoromethyl moiety can enhance the efficacy of herbicides and pesticides.[1]

Safety, Handling, and Disposal

Working with this compound requires strict adherence to safety protocols.

5.1 Hazard Identification Based on data for related phenethylamines, this compound should be treated as corrosive and toxic.

-

Health Hazards: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[14][15] Causes severe skin burns and eye damage.[14][16] May cause respiratory irritation.[16][17]

-

Physical Hazards: Combustible liquid. May be corrosive to metals.[14]

5.2 Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[14][15]

-

Avoid breathing vapors or mists.[16] Wash hands thoroughly after handling.[14]

5.3 Storage and Disposal

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

-

Store in a corrosive-resistant container.[14]

-

Disposal of this chemical must be done through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[14]

Conclusion

This compound is a compound of considerable scientific interest, primarily due to the strategic placement of the trifluoromethyl group. This modification enhances its lipophilicity and metabolic stability, making it a valuable scaffold in the design of novel CNS-active agents and other specialty chemicals. Its synthesis is straightforward, and its pharmacological profile, while not exhaustively detailed in public literature, is presumed to align with that of potent monoamine-releasing agents. As with any biologically active compound, rigorous safety precautions are mandatory during its handling and use. This guide serves as a foundational resource for professionals requiring a consolidated understanding of its core chemical and pharmacological properties.

References

-

This compound CAS#: 775-00-8 • ChemWhat. (n.d.). Retrieved January 11, 2026, from [Link]

- Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents. (n.d.).

-

Supporting Information - Royal Society of Chemistry. (2021). Retrieved January 11, 2026, from [Link]

-

4-(Trifluormethoxy)Phenethylamine. (n.d.). Retrieved January 11, 2026, from [Link]

-

Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

p-(Trifluoromethyl)phenethylamine | CAS#:15996-84-6 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

Substituted phenethylamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supporting Information - American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines - Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fenfluramine | C12H16F3N | CID 3337 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

CAS 704 – Embedded, Real-Time Software Systems. (n.d.). Retrieved January 11, 2026, from [Link]

-

Phenethylamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Informe Final de Estado Situacional de la Administración Financiera del Sector Público - Ministerio de Economía y Finanzas. (2022, February 15). Retrieved January 11, 2026, from [Link]

-

What is Phenethylamine (PEA) mechanism of action? - Consensus. (n.d.). Retrieved January 11, 2026, from [Link]

-

Introduction to Psychedelic Phenethylamines - Spirit Pharmacist. (n.d.). Retrieved January 11, 2026, from [Link]

-

What is Phenethylamine (PEA) mechanism of action? - Consensus. (n.d.). Retrieved January 11, 2026, from [Link]

-

MONTANT GLOBAL DE L'OPERATION : Dh 1,2 milliards de dirhams - AMMC. (2004, December 10). Retrieved January 11, 2026, from [Link]

-

Spectro S5 COUR | PDF | Infrarouge | Spectrophotométrie - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

-

l¯ados´i. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 775-00-8 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 775-00-8 [chemicalbook.com]

- 5. p-(Trifluoromethyl)phenethylamine | CAS#:15996-84-6 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 13. chemimpex.com [chemimpex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

2-(4-Trifluoromethyl-phenyl)-ethylamine molecular weight and formula

An In-Depth Technical Guide to 2-(4-Trifluoromethyl-phenyl)-ethylamine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a critical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical and physical properties, explore a robust synthesis protocol with mechanistic insights, detail methods for its analytical characterization, and discuss its significant applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(Trifluoromethyl)phenethylamine, is a primary amine featuring a phenyl ring substituted with a trifluoromethyl group at the para position.[1] The presence of the trifluoromethyl (-CF3) group is of paramount importance as it significantly enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][2]

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃N | [1][3][4][5] |

| Molecular Weight | 189.18 g/mol | [1][3][4][5] |

| CAS Number | 775-00-8 | [1][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3][6] |

| Boiling Point | 210 °C (at 760 mmHg); 90 °C (at 10 mmHg) | [3][6][7] |

| Density | ~1.186 g/cm³ | [6][7] |

| Flash Point | 86 °C | [3][6][7] |

| Solubility | Slightly soluble in water; Soluble in toluene and other organic solvents | [6][7][8] |

| pKa | 9.49 ± 0.10 (Predicted) | [6] |

The trifluoromethyl group acts as a strong electron-withdrawing group, which influences the basicity of the ethylamine moiety. Its high lipophilicity is a key factor in its utility for designing compounds that can cross biological membranes, a crucial aspect for central nervous system (CNS) active drugs.[1]

Synthesis and Purification: A Mechanistic Approach

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of 4-(Trifluoromethyl)phenylacetonitrile.[6][8][9] This method is favored for its high yield and purity of the final product.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound via the reduction of 4-(Trifluoromethyl)phenylacetonitrile.

Materials:

-

4-(Trifluoromethyl)phenylacetonitrile

-

Methanol-ammonia solution

-

Raney Nickel (or similar nickel catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Preparation: Charge a Parr hydrogenation reactor with a catalytic amount of Raney Nickel (e.g., 400 mg for a 2 g scale reaction).[6][8]

-

Reactant Solution: In a separate flask, dissolve 4-(Trifluoromethyl)phenylacetonitrile (e.g., 2 g, 10.81 mmol) in a methanol-ammonia solution (e.g., 50 mL).[6][8] The ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts through reductive amination between the newly formed primary amine and the intermediate imine.

-

Reaction Initiation: Transfer the reactant solution to the prepared reactor. Seal the reactor and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to approximately 50 psi.[6][8]

-

Reaction Execution: Stir the reaction mixture vigorously overnight at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in chloroform).[6][8]

-

Work-up and Purification:

-

Once the reaction is complete (disappearance of starting material by TLC), carefully depressurize the reactor.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst.[6][8]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product is often of high purity (>98%), but can be further purified by vacuum distillation if necessary.[6][8]

-

Expected Outcome: This procedure typically affords the target product, this compound, in high yield (e.g., ~98%).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the quality of the material before its use in further applications.

-

Gas Chromatography (GC): This is a primary method to assess the purity of the volatile amine. A purity of >98.0% is commonly reported.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ is typically observed at m/z = 190.0.[6][8]

-

Neutralization Titration: As a primary amine, its purity can be determined by titration with a standardized acid, providing a quantitative measure of the active amine content.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-F stretches of the trifluoromethyl group.

Applications in Research and Drug Development

The unique combination of a phenethylamine scaffold and a trifluoromethyl group makes this compound a highly valuable building block in medicinal chemistry and agrochemical research.[1]

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system.[1][10]

-

Selective Serotonin Reuptake Inhibitors (SSRIs): The phenethylamine structure is a common motif in neurotransmitters. Its derivatives are explored for their potential to modulate serotonin, dopamine, and norepinephrine systems, making it a valuable precursor for developing antidepressants and other psychotropic medications.[1][11]

-

Neuropharmacology: It is used in structure-activity relationship (SAR) studies to design ligands for specific receptors in the brain.[10] The trifluoromethyl group often enhances binding affinity and improves the pharmacokinetic profile of the final drug compound.[1]

Agrochemical Formulations

Beyond pharmaceuticals, this compound is also utilized in the development of modern agrochemicals.[1]

-

Herbicides and Pesticides: The trifluoromethyl group can increase the efficacy and environmental stability of active ingredients in pesticides and herbicides, leading to more potent and durable products.[1]

Logical Role as a Building Block

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is a combustible liquid and is corrosive, capable of causing severe skin burns and serious eye damage.[3][12]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.[3]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[12]

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It is recommended to store it in a refrigerated environment (2-8 °C) to ensure long-term stability.[1][6]

References

-

PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 775-00-8. Retrieved from [Link]

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-(4-Trifluoromethylphenyl)ethylamine | 775-00-8 | TCI AMERICA [tcichemicals.com]

- 4. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 775-00-8 | this compound - Synblock [synblock.com]

- 6. This compound CAS#: 775-00-8 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 775-00-8 [chemicalbook.com]

- 9. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 10. This compound hydrochloride [myskinrecipes.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

A Comprehensive Technical Guide to 2-(4-Trifluoromethyl-phenyl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physical, chemical, and pharmacological properties of 2-(4-Trifluoromethyl-phenyl)-ethylamine, a key intermediate in modern medicinal chemistry. This document moves beyond a simple data sheet to offer a holistic understanding of the compound, grounded in established scientific principles and experimental observations.

Core Compound Identity and Structure

This compound, also known as 4-Trifluoromethylphenethylamine, is a primary amine derivative of phenethylamine. The presence of a trifluoromethyl (-CF3) group at the para position of the phenyl ring is a defining structural feature. This electron-withdrawing group significantly influences the compound's physicochemical properties, metabolic stability, and biological activity.[1]

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The introduction of the trifluoromethyl group imparts unique properties to the phenethylamine scaffold, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]

| Property | Value | Source(s) |

| CAS Number | 775-00-8 | [1][2][3] |

| Molecular Formula | C9H10F3N | [1][2][3] |

| Molecular Weight | 189.18 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 210 °C | [2][3] |

| Density | 1.186 g/cm³ | [2][3] |

| Refractive Index | 1.4620 to 1.4660 | [2][3] |

| Flash Point | 86 °C | [2][3] |

| Solubility | Slightly soluble in water; soluble in toluene and other organic solvents like DMSO. | [2][5][6] |

| pKa | 9.49 ± 0.10 (Predicted) | [7] |

| Storage | Store at 0-8 °C under an inert atmosphere (nitrogen or argon).[1][2] |

Synthesis and Characterization: A Validated Approach

The primary route for the synthesis of this compound involves the reduction of 4-(Trifluoromethyl)phenylacetonitrile. This method is efficient and scalable, making it suitable for laboratory and potential industrial applications.

Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 775-00-8 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 775-00-8 [chemicalbook.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound CAS#: 775-00-8 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-(4-Trifluoromethyl-phenyl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Trifluoromethyl-phenyl)-ethylamine, also known as 4-trifluoromethylphenethylamine, is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group, a bioisostere of the ethyl group, is a key feature. This electron-withdrawing moiety often imparts desirable properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the structure, nomenclature, synthesis, and applications of this versatile compound.

Part 1: Structure and Nomenclature

The structural formula of this compound reveals a phenethylamine backbone substituted at the para-position of the phenyl ring with a trifluoromethyl group.

Molecular Structure:

Structure of this compound

Nomenclature and Identification:

| Identifier | Value |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]ethanamine[3] |

| Common Names | 4-Trifluoromethylphenethylamine[1][4], p-(Trifluoromethyl)phenethylamine[4] |

| CAS Number | 775-00-8[1][4][5] |

| Molecular Formula | C9H10F3N[1][4][5] |

| Molecular Weight | 189.18 g/mol [1][4][5] |

| InChI | InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2[3][4] |

| InChIKey | HMFOBPNVAAAACP-UHFFFAOYSA-N[3][4] |

| SMILES | C1(CCN)=CC=C(C(F)(F)F)C=C1[4] |

Part 2: Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reduction of 4-(trifluoromethyl)phenylacetonitrile. This method is efficient and amenable to both laboratory and industrial-scale production.

Synthetic Pathway: Reduction of 4-(Trifluoromethyl)phenylacetonitrile

Sources

An In-depth Technical Guide to 2-(4-Trifluoromethyl-phenyl)-ethylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Trifluoromethyl-phenyl)-ethylamine, a key fluorinated building block in modern medicinal and agricultural chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and critically, its neuropharmacological profile, offering insights grounded in established scientific literature. This document is designed to be a practical resource for professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Nomenclature

This compound is a phenethylamine derivative characterized by a trifluoromethyl group at the para-position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, thereby affecting its biological activity.

Synonyms and Identifiers:

-

Systematic Name: 2-[4-(Trifluoromethyl)phenyl]ethanamine[1]

-

Common Synonyms: 4-(Trifluoromethyl)phenethylamine[1]

-

CAS Number: 775-00-8[1]

-

Molecular Formula: C₉H₁₀F₃N[1]

-

Molecular Weight: 189.18 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, formulation, and pharmacokinetic profile. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, which are desirable traits in drug design.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Boiling Point | 210 °C | ChemicalBook |

| Density | 1.186 g/mL | ChemicalBook |

| Refractive Index | 1.4620 to 1.4660 | ChemicalBook |

| Flash Point | 86 °C | ChemicalBook |

| Solubility | Slightly soluble in water | ChemicalBook |

| Storage | Store at 2-8 °C under an inert atmosphere | TCI America |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of 4-(trifluoromethyl)phenylacetonitrile. This process is efficient and scalable, making it suitable for both laboratory and industrial production.

Representative Synthetic Protocol:

A general and effective procedure involves the catalytic hydrogenation of 4-(trifluoromethyl)phenylacetonitrile.

-

Starting Material: 4-(Trifluoromethyl)phenylacetonitrile

-

Reagents: Methanol-ammonia solution, Raney Nickel catalyst, Hydrogen gas

-

Procedure:

-

Dissolve 4-(Trifluoromethyl)phenylacetonitrile in a methanol-ammonia solution.

-

Charge a Parr hydrogenation reactor with Raney Nickel catalyst.

-

Introduce the dissolved starting material into the reactor.

-

Pressurize the reactor with hydrogen gas (typically around 50 psi) and stir the mixture, usually overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

This method typically affords a high yield and purity of the final product.

Synthesis Workflow Diagram:

Caption: General synthesis workflow for this compound.

Pharmacological Profile and Mechanism of Action

This compound serves as a crucial precursor in the synthesis of various psychoactive compounds, most notably fenfluramine, an anorectic agent with significant effects on the serotonergic system.[2] The pharmacological activity of this compound itself is understood through its structural relationship to phenethylamine and its derivatives, which are known to interact with monoamine neurotransmitter systems.

This compound is believed to act as a modulator of serotonin, dopamine, and norepinephrine activity.[3] The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters.

Furthermore, many phenethylamine derivatives exhibit activity at serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic compounds.[4]

Hypothesized Signaling Pathway:

Caption: Hypothesized mechanism of action at the neuronal synapse.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control and characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Purity Analysis

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A UV detector is commonly used for quantification.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4.0) in an isocratic elution mode (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm).

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Applications in Research and Development

This compound is a valuable starting material in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various central nervous system agents. Its most notable application is in the production of fenfluramine, which has been investigated for its appetite-suppressant and anticonvulsant properties.

-

Agrochemical Development: The trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.

-

Medicinal Chemistry: It serves as a scaffold for the development of novel ligands targeting various receptors and transporters in the central nervous system, aiding in structure-activity relationship (SAR) studies.

Conclusion

This compound is a fundamentally important chemical entity with significant implications for drug discovery and development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive building block for creating metabolically stable and potent bioactive molecules. A thorough understanding of its synthesis, properties, and pharmacological context is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride - NIST. National Institute of Standards and Technology. [Link]

-

Fenfluramine | C12H16F3N | CID 3337 - PubChem. National Center for Biotechnology Information. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC. National Center for Biotechnology Information. [Link]

-

Substituted amphetamine - Wikipedia. Wikipedia. [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed. National Center for Biotechnology Information. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. American Chemical Society. [Link]

-

The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... - ResearchGate. ResearchGate. [Link]

-

Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus - PubMed. National Center for Biotechnology Information. [Link]

-

Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - NIH. National Institutes of Health. [Link]

-

Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - MDPI. MDPI. [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Royal Society of Chemistry. [Link]

-

Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi - Global NEST Journal. Global NEST Journal. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. Semantic Scholar. [Link]

-

Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies - ResearchGate. ResearchGate. [Link]

-

Overview of Monoamine Transporters - PMC. National Center for Biotechnology Information. [Link]

-

Serotonin 2A Receptor (5-HT 2A R) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking | Request PDF - ResearchGate. ResearchGate. [Link]

-

(PDF) Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - ResearchGate. ResearchGate. [Link]

-

(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. ResearchGate. [Link]

Sources

- 1. 2-[4-(Trifluoromethyl)phenyl]ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Trifluoromethyl-phenyl)-ethylamine

An In-Depth Technical Guide to the Biological Activity of 2-(4-Trifluoromethyl-phenyl)-ethylamine

Abstract

This technical guide provides a comprehensive analysis of this compound (4-TFMA), a fluorinated phenethylamine derivative with significant potential in neuropharmacology and medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group at the para-position of the phenyl ring markedly influences its physicochemical properties and biological activity. This document details the synthesis, chemical properties, and complex pharmacological profile of 4-TFMA, focusing on its role as a modulator of monoamine neurotransmitter systems. We explore its mechanism of action, potential therapeutic applications in neurological disorders, and its utility as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compelling molecule.

Introduction: The Significance of Fluorination in Phenethylamines

Phenethylamines are a well-established class of compounds known for their profound effects on the central nervous system (CNS). The parent compound, phenethylamine, serves as the backbone for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances. The introduction of a trifluoromethyl (CF₃) group, a common strategy in modern medicinal chemistry, creates this compound (4-TFMA), a molecule with enhanced metabolic stability and lipophilicity.[1][2] This modification is not merely an incremental change; it fundamentally alters the compound's interaction with biological targets, making 4-TFMA a subject of considerable scientific interest.

The CF₃ group is a potent electron-withdrawing group and a bioisostere for chlorine, but with greater steric bulk.[3] Its presence can significantly improve a drug candidate's pharmacokinetic profile, binding selectivity, and ability to cross the blood-brain barrier.[3] This guide synthesizes the current knowledge on 4-TFMA, presenting its chemical synthesis, exploring its multifaceted biological activity, and discussing its potential as both a therapeutic agent and a key building block for novel pharmaceuticals.[1][4]

Synthesis and Physicochemical Profile

The synthesis of 4-TFMA is typically achieved through the reduction of a nitrile precursor, a robust and high-yielding method. Understanding its synthesis and chemical properties is fundamental to its application in research and development.

General Synthesis Protocol: Reduction of p-Trifluoromethylphenylacetonitrile

A common and efficient method for preparing 4-TFMA involves the catalytic hydrogenation of (4-trifluoromethylphenyl)acetonitrile.[5]

Experimental Protocol:

-

Reactor Setup: Charge a Parr hydrogenation reactor with a catalytic amount of Raney Nickel (e.g., 400 mg for a 2 g scale reaction).

-

Reactant Preparation: Dissolve (4-trifluoromethylphenyl)acetonitrile (e.g., 2 g, 10.81 mmol) in a suitable solvent system, such as a methanol-ammonia solution (50 mL).

-

Hydrogenation: Add the reactant solution to the reactor. Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform with 10% methanol.

-

Workup: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target product, 2-(4-trifluoromethylphenyl)ethylamine. Purity can be confirmed by LCMS analysis.[5]

Physicochemical Data

The key properties of 4-TFMA are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 775-00-8 | [5][6][7] |

| Molecular Formula | C₉H₁₀F₃N | [5][7] |

| Molecular Weight | 189.18 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like toluene. | [5] |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]ethanamine | [6] |

Core Biological Activity: A Monoamine Modulator

4-TFMA is described as a monoamine neurotransmitter modulator, with evidence suggesting it interacts with the serotonin, dopamine, and norepinephrine systems.[8] Its activity is complex, likely involving multiple mechanisms common to phenethylamine stimulants and releasing agents.

Proposed Mechanism of Action at the Synapse

The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters: the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). These compounds can act as substrates for the transporters, leading to a reversal of their function and subsequent release of neurotransmitters from the presynaptic neuron into the synapse. This process is distinct from reuptake inhibition, which merely blocks the transporter from clearing neurotransmitters.[9][10]

4-TFMA's profile suggests it may function as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[8]

-

As a Serotonin Releasing Agent (SRA): By acting as a substrate for SERT, 4-TFMA can induce a significant, non-vesicular release of serotonin.[9][11] This robust increase in synaptic serotonin is a hallmark of compounds like MDMA and fenfluramine.[11][12]

-

Action on Dopamine and Norepinephrine: Concurrently, its interaction with DAT and NET would increase synaptic levels of dopamine and norepinephrine, contributing to stimulant effects such as increased alertness, energy, and focus.[10][13][14]

-

5-HT₂ₐ Receptor Agonism: There is also evidence suggesting 4-TFMA may act as a direct agonist at the 5-HT₂ₐ receptor.[8] This is a key mechanism for classic psychedelic compounds and could contribute to a unique psychoactive profile.[15]

Potential Applications and Fields of Research

The unique pharmacological profile of 4-TFMA makes it a valuable tool and intermediate in several scientific domains.

Pharmaceutical and Medicinal Chemistry

4-TFMA serves as a key building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1][4] Its structure is a scaffold for developing compounds with potential antidepressant and antipsychotic activity.[4] The interest in selective serotonin releasing agents (SSRAs) for treating conditions like depression, anxiety, and PTSD highlights the therapeutic relevance of compounds with 4-TFMA's proposed activity.[9][16]

Neuropharmacological Research

As a research chemical, 4-TFMA is an excellent tool for studying the structure-activity relationships of monoamine transporter ligands.[4] By comparing its effects to non-fluorinated analogs, researchers can elucidate the precise role of the CF₃ group in modulating binding affinity, selectivity, and functional outcome (e.g., reuptake inhibition vs. release).

Agrochemical Development

Beyond pharmaceuticals, 4-TFMA has applications in the agrochemical industry. It can be used as an intermediate in the synthesis of novel herbicides and pesticides, where the trifluoromethyl group contributes to the efficacy and stability of the final product.[1]

Future Directions and Conclusion

This compound is more than a simple derivative; it is a sophisticated modulator of monoamine systems whose properties are significantly enhanced by its trifluoromethyl group. While its primary role to date has been as a chemical intermediate, its pharmacological profile suggests untapped potential.

Future research should focus on:

-

Quantitative Pharmacological Assays: Detailed in vitro binding and functional assays are needed to quantify 4-TFMA's affinity (Kᵢ) and efficacy (EC₅₀/IC₅₀) at SERT, DAT, and NET, as well as at various serotonin receptor subtypes.

-

In Vivo Characterization: Preclinical studies in animal models are essential to determine its pharmacokinetic profile, behavioral effects (e.g., stimulant, anxiolytic, antidepressant-like), and therapeutic window.

-

Lead Optimization: Using 4-TFMA as a scaffold, medicinal chemists can design and synthesize new analogs to optimize selectivity, particularly for serotonin release over dopamine release, to minimize abuse potential and adverse effects.

References

-

4-Fluoromethamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

-

2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem. (n.d.). Retrieved from [Link]

-

This compound hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Substituted methoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers - PubMed. (n.d.). Retrieved from [Link]

-

Serotonin releasing agent. (n.d.). Retrieved from [Link]

-

Serotonin-releasing agents with reduced off-target effects - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound CAS#: 775-00-8 • ChemWhat. (n.d.). Retrieved from [Link]

-

Serotonin releasing agent - Wikipedia. (n.d.). Retrieved from [Link]

-

Serotonin releasing agent - Grokipedia. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Chapter 2—How Stimulants Affect the Brain and Behavior - NCBI. (n.d.). Retrieved from [Link]

-

Stimulants - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

CNS stimulants: What are they and what do they do? - Medical News Today. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. This compound CAS#: 775-00-8 [m.chemicalbook.com]

- 6. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 775-00-8 | this compound - Synblock [synblock.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 12. Serotonin releasing agent [medbox.iiab.me]

- 13. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]

- 15. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Trifluoromethyl-phenyl)-ethylamine (4-TFMA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-Trifluoromethyl-phenyl)-ethylamine, a compound more commonly known as 4-trifluoromethylphenethylamine (4-TFMA). As a member of the substituted phenethylamine class, 4-TFMA's pharmacological profile is primarily defined by its interaction with monoamine transporters. This document synthesizes findings from in vitro pharmacology to elucidate its core mechanism as a potent serotonin-releasing agent (SRA). We will detail its interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, present its receptor binding and functional activity profile, and describe the established experimental protocols used to characterize such compounds. The guide aims to provide a deep, mechanistically-grounded understanding of 4-TFMA for professionals engaged in neuroscience research and drug discovery.

Introduction: The Context of 4-TFMA in Neuropharmacology

Substituted phenethylamines are a broad class of compounds with significant impact on neuropharmacology, encompassing everything from therapeutic agents to research chemicals.[1] The introduction of a fluorine atom or a trifluoromethyl group onto the phenyl ring can drastically alter a compound's psychoactivity, potency, and duration of effects.[1][2] Specifically, the trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can enhance metabolic stability and alter receptor interaction profiles.[3]

4-TFMA is a structural analog of phenethylamine featuring a trifluoromethyl group at the 4-position of the phenyl ring. Its primary mechanism of action is the induction of monoamine neurotransmitter release, particularly serotonin.[4] This classifies it as a serotonin-releasing agent (SRA), a group of drugs known to robustly increase extracellular serotonin levels.[5][6] Understanding the specific actions of 4-TFMA at the molecular level is critical for predicting its physiological effects and evaluating its potential as a research tool or therapeutic lead.

Core Mechanism of Action: A Serotonin-Focused Monoamine Releaser

The principal pharmacological action of 4-TFMA is mediated through its interaction with monoamine transporters (MATs).[7][8] These transporters—SERT, DAT, and NET—are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[7][9]

4-TFMA acts as a substrate for these transporters. It is recognized and transported into the presynaptic neuron. This action initiates a cascade of events that leads to the reversal of the transporter's normal function. Instead of clearing neurotransmitters from the synapse, the transporter begins to efflux them from the cytoplasm into the synapse, a process known as reverse transport or release.[10]

The defining characteristic of 4-TFMA is its high potency and selectivity for inducing the release of serotonin over dopamine and norepinephrine. This profile distinguishes it from non-selective releasers like MDMA or predominantly dopaminergic releasers like amphetamine.[10][11]

Interaction with Monoamine Transporters (MATs)

The interaction of 4-TFMA with MATs can be broken down into several key steps:

-

Binding: 4-TFMA binds to the substrate recognition site on the extracellular side of the monoamine transporters.

-

Translocation: The transporter undergoes a conformational change, moving 4-TFMA into the presynaptic neuron.

-

Disruption of Vesicular Storage: Once inside, many releasing agents can interact with the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm.[10] This increases the cytoplasmic concentration of monoamines.

-

Transporter Phosphorylation & Reverse Transport: The presence of the substrate inside the cell, potentially coupled with activation of the Trace Amine-Associated Receptor 1 (TAAR1), triggers signaling cascades (e.g., involving Protein Kinase C) that phosphorylate the transporter.[12] This phosphorylation promotes an outward-facing conformation, causing the transporter to efflux cytoplasmic monoamines into the synaptic cleft.[10]

// Workflow TFMA_ext -> SERT [label="1. Binds & Enters"]; SERT -> TFMA_int [label="2. Translocation"]; TFMA_int -> VMAT2 [label="3a. Disrupts Vesicle"]; Vesicle -> Cytosolic_5HT [label="Releases 5-HT"]; TFMA_int -> TAAR1 [label="3b. Activates TAAR1"]; TAAR1 -> PKC; PKC -> SERT [label="4. Phosphorylates Transporter"]; Cytosolic_5HT -> SERT [label="5. Efflux via Reversed Transporter"]; SERT -> Synaptic_5HT [label="6. Serotonin Release"];

// Layout hints {rank=same; TFMA_ext; SERT; Synaptic_5HT} {rank=same; TFMA_int; Vesicle; Cytosolic_5HT} {rank=same; VMAT2; TAAR1; PKC} } endsubgraph Figure 1: Simplified workflow of 4-TFMA-induced serotonin release.

Quantitative Pharmacological Profile

The activity of monoamine releasers is quantified by their potency (EC50) to induce neurotransmitter efflux and their affinity (Ki) to inhibit transporter uptake. While specific, comprehensive data for 4-TFMA is less prevalent in publicly indexed literature compared to more common compounds, its classification as a potent SRA is well-established.[4] For context, we can look at related fluorinated compounds and the general principles of monoamine releasers.

A compound's profile is typically determined through in vitro assays using synaptosomes or cell lines expressing the specific human transporters.[9][13]

| Parameter | SERT (Serotonin) | DAT (Dopamine) | NET (Norepinephrine) |

| Primary Action | Substrate / Releaser | Weak Substrate / Releaser | Weak Substrate / Releaser |

| Release Potency (EC50) | High (Low nM range) | Lower (High nM to µM range) | Lower (High nM to µM range) |

| Uptake Inhibition (Ki) | High Affinity | Lower Affinity | Lower Affinity |

| Note: This table represents a qualitative summary based on the classification of 4-TFMA. Precise numerical values require dedicated experimental determination. |

The key takeaway is the selectivity for SERT. This profile suggests that the physiological effects of 4-TFMA would be predominantly driven by a massive increase in synaptic serotonin, with comparatively minor contributions from dopamine and norepinephrine.

Key Experimental Protocols for Characterization

The mechanistic claims about 4-TFMA are validated through a series of standardized in vitro pharmacological assays. These protocols form the basis of our understanding of any novel psychoactive substance.

Radioligand Binding Assays

Causality: The first step is to determine if the compound physically interacts with the target transporters. Radioligand binding assays measure the affinity (Ki) of a test compound (like 4-TFMA) for the monoamine transporters by assessing its ability to compete with a known radiolabeled ligand that binds to the transporter.[14]

Self-Validating Protocol:

-

Preparation: Prepare cell membranes or synaptosomes from tissues or cell lines known to express high levels of SERT, DAT, or NET.

-

Incubation: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competition: In parallel, incubate separate reactions with the radioligand plus a range of concentrations of the unlabeled test compound (4-TFMA).

-

Separation: After incubation, rapidly filter the samples to separate the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: The concentration of 4-TFMA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The system is validated by running a known standard alongside the test compound.

Neurotransmitter Release (Efflux) Assays

Causality: Binding does not equal function. A compound could be an inhibitor (blocker) or a releaser (substrate). This assay directly measures the ability of 4-TFMA to cause reverse transport of neurotransmitters.[6][15]

Self-Validating Protocol:

-

Cell Culture: Use HEK293 cells (or similar) stably expressing the human SERT, DAT, or NET.

-

Preloading: Incubate the cells with a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT-expressing cells). The transporter will actively uptake the [³H]5-HT, loading the cell's cytoplasm.

-

Washing: Gently wash the cells with buffer to remove any extracellular radiolabel.

-

Induction of Release: Add varying concentrations of 4-TFMA to the cells and incubate for a short period (e.g., 10-30 minutes). A known releasing agent (e.g., p-chloroamphetamine or MDMA) is used as a positive control.

-

Sample Collection: Collect the supernatant (extracellular buffer), which now contains any released [³H]5-HT.

-

Cell Lysis: Lyse the remaining cells to determine the amount of [³H]5-HT that was not released.

-

Quantification & Analysis: Measure the radioactivity in both the supernatant and the cell lysate. Calculate the percentage of total [³H]5-HT released for each concentration of 4-TFMA. Plotting this data generates a dose-response curve from which the EC50 (the concentration that produces 50% of the maximal release) can be determined.

Conclusion and Future Directions

This compound (4-TFMA) is a potent and selective serotonin-releasing agent. Its mechanism of action is centered on its function as a substrate for the serotonin transporter, which leads to a reversal of transporter function and a subsequent, robust efflux of serotonin into the synaptic cleft. Its selectivity for SERT over DAT and NET implies that its physiological and behavioral effects are primarily mediated by the serotonergic system.

For drug development professionals, the high selectivity of compounds like 4-TFMA offers a valuable tool for probing the specific roles of the serotonin system in various physiological and pathological processes. While its psychoactive properties may limit direct therapeutic applications, understanding its structure-activity relationship can inform the design of novel, non-abusable SRAs with potential applications in treating conditions where elevating serotonin has proven beneficial, such as certain anxiety or mood disorders.[6][15] Future research should focus on obtaining a complete quantitative profile (EC50 and Ki values) for 4-TFMA at all three monoamine transporters and characterizing its in vivo effects on neurotransmitter levels and behavior.

References

-

Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. [Link]

-

Reddit r/DrugNerds. (2014). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). [Link]

-

Wikipedia. (n.d.). Serotonin–dopamine releasing agent. [Link]

-

Wikipedia. (n.d.). Category:Serotonin releasing agents. [Link]

-

Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. Nature Portfolio. [Link]

-

Wikipedia. (n.d.). Ψ-PEA. [Link]

-

Wikipedia. (n.d.). 2C-T-22. [Link]

-

Wikipedia. (n.d.). Serotonin releasing agent. [Link]

-

O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. [Link]

-

Kavanagh, P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

-

Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. Nature Communications. [Link]

-

Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology. [Link]

-

Wang, S., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]

-

Patel, M., et al. (2025). An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]

-

Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]

-

Plenge, P., & Mellerup, E. T. (1993). An affinity-modulating site on neuronal monoamine transport proteins. Journal of Neurochemistry. [Link]

-

Engel, K., & Zhou, M. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology. [Link]

-

Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. [Link]

-

Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. Category:Serotonin releasing agents - Wikipedia [en.wikipedia.org]

- 5. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 6. Serotonin-releasing agents with reduced off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 11. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.atu.ie [pure.atu.ie]

- 14. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Evaluation of 2-(4-Trifluoromethyl-phenyl)-ethylamine as a Novel Monoamine Neurotransmitter

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive technical framework for the investigation of 2-(4-Trifluoromethyl-phenyl)-ethylamine (4-TFPEA) as a potential monoamine neurotransmitter. While direct pharmacological data for 4-TFPEA is not extensively available in peer-reviewed literature, this document synthesizes established methodologies and structure-activity relationship principles from the broader class of substituted phenethylamines to outline a complete research and development pathway. We will detail the necessary synthetic chemistry, in vitro pharmacological profiling, in vivo neurochemical and behavioral assessment, and pharmacokinetic evaluation required to fully characterize this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel fluorinated phenethylamines.

Introduction: The Rationale for Investigating this compound

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a wide array of endogenous neurotransmitters and synthetic drugs that modulate monoaminergic systems.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor and transporter interactions.[2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the phenyl ring and thereby influence the binding affinity and functional activity of the molecule at its biological targets.

The subject of this guide, this compound (4-TFPEA), represents an intriguing candidate for a novel monoamine neurotransmitter modulator. Its structural similarity to endogenous trace amines and other psychoactive phenethylamines suggests a potential interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the precise nature of this interaction is paramount to determining its therapeutic potential, which could span a range of central nervous system (CNS) disorders. This guide will provide a roadmap for the comprehensive evaluation of 4-TFPEA, from initial synthesis to preclinical validation.

Synthesis of this compound

The synthesis of 4-TFPEA is a critical first step in its characterization. A common and effective method for the preparation of phenethylamines is the reduction of the corresponding phenylacetonitrile.

Synthetic Protocol: Reduction of 4-(Trifluoromethyl)phenylacetonitrile

A reliable method for the synthesis of this compound involves the catalytic hydrogenation of 4-(trifluoromethyl)phenylacetonitrile.

Materials:

-

4-(Trifluoromethyl)phenylacetonitrile

-

Methanol

-

Ammonia solution (e.g., 7N in methanol)

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethyl)phenylacetonitrile in a solution of methanol and ammonia.

-

Carefully add the Raney Nickel or Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Agitate the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or chromatography if necessary.

Diagram of Synthetic Pathway:

Caption: Synthesis of 4-TFPEA via catalytic hydrogenation.

In Vitro Pharmacological Profiling

The initial characterization of 4-TFPEA's biological activity should be performed in vitro to determine its affinity and functional activity at the primary monoamine transporters.

Monoamine Transporter Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of 4-TFPEA for DAT, SERT, and NET. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Experimental Protocol:

-

Preparation of Synaptosomes: Prepare synaptosomes from the appropriate brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

-

Incubation: Incubate the synaptosomes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of 4-TFPEA.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of 4-TFPEA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Illustrative Data Table for Monoamine Transporter Binding Affinities

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 4-TFPEA | Data to be determined | Data to be determined | Data to be determined |

| Cocaine (Reference) | 100 | 250 | 50 |

| Fluoxetine (Reference) | >1000 | 1 | >1000 |

Monoamine Transporter Uptake Assays

Functional assays are necessary to determine whether 4-TFPEA acts as an inhibitor or a substrate (releaser) at the monoamine transporters.

Experimental Protocol:

-

Cell Culture: Use cell lines stably expressing the human DAT, SERT, or NET.

-

Incubation: Pre-incubate the cells with various concentrations of 4-TFPEA.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to the cells.

-

Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity taken up using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake. To assess if 4-TFPEA is a substrate, pre-load the cells with the radiolabeled monoamine and then measure the amount of radioactivity released into the medium after the addition of 4-TFPEA.

Diagram of In Vitro Assay Workflow:

Caption: Workflow for in vitro monoamine transporter assays.

In Vivo Neurochemical and Behavioral Evaluation

Following in vitro characterization, in vivo studies are crucial to understand the effects of 4-TFPEA on brain neurochemistry and behavior in a living organism.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[3][4][5] This allows for the direct assessment of 4-TFPEA's effects on dopamine, serotonin, and norepinephrine levels.

Experimental Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of 4-TFPEA.

-

Analysis: Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.

Diagram of In Vivo Microdialysis Setup:

Caption: In vivo microdialysis for neurochemical analysis.

Behavioral Pharmacology